N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N,1-bis(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZWKCJWJBZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This synthetic route allows for the efficient formation of triazole derivatives with varied substituents that can enhance biological activity. The compound features a triazole ring that is critical for its interaction with biological targets.
Crystal Structure
The crystal structure analysis reveals significant intermolecular interactions that may contribute to the compound's stability and reactivity. The dihedral angles between the aromatic rings are crucial for understanding the compound's three-dimensional conformation, which influences its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was evaluated using the MTT assay against several human cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
The compound exhibited potent antiproliferative effects, particularly against HepG2 cells where it showed significantly lower IC50 values compared to standard treatments like doxorubicin.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or apoptotic pathways. For instance, studies suggest that triazole derivatives can inhibit Aurora-A kinase activity, which is crucial for cell cycle regulation and tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary evaluations against various bacterial strains indicated moderate activity; however, it did not demonstrate significant antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Mycobacterium smegmatis | 16 | Minimal |
| E. coli | >100 | No significant |
| Staphylococcus aureus | >100 | No significant |
These findings suggest that while the compound shows promise in anticancer applications, its antimicrobial efficacy may require further optimization .
Case Studies
Several case studies have been conducted to explore the biological activities of triazole derivatives similar to this compound:
- Study on HepG2 Cells : A study demonstrated that this compound inhibited cell proliferation effectively in HepG2 cells through apoptosis induction.
- Comparative Study : Another research compared various triazole derivatives and found that those with similar structural motifs exhibited varying degrees of antiproliferative activity depending on their substituents.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antifungal Activity
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown significant antifungal properties. Triazole derivatives are widely recognized for their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism is critical in treating fungal infections such as candidiasis and aspergillosis.
Case Study:
A study demonstrated that triazole compounds exhibit potent antifungal activity against various strains of Candida and Aspergillus species. The compound's efficacy was compared with established antifungals like fluconazole, showing superior activity against resistant strains .
2.2 Antiviral Properties
Research indicates that triazole derivatives can also exhibit antiviral effects. The mechanism often involves interference with viral replication processes or modulation of host immune responses.
Case Study:
In vitro studies have shown that certain triazole compounds can inhibit the replication of viruses such as HIV and HCV. The presence of the fluorophenyl group in this compound may enhance its antiviral potency by improving binding affinity to viral targets .
2.3 Anticancer Activity
The compound has been investigated for its anticancer properties due to the ability of triazoles to interact with various cellular pathways involved in cancer progression.
Case Study:
Recent studies have reported that triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways related to cell survival . The fluorinated phenyl groups may contribute to increased potency against cancer cell lines compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Groups | Increased lipophilicity and metabolic stability |
| Triazole Ring System | Antifungal and anticancer activity |
| Carboxamide Functional Group | Enhanced interaction with biological targets |
Chemical Reactions Analysis
Triazole Ring Formation
The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alternative methods such as:
-
CuAAC Reaction :
-
Alternative Methods :
Carboxamide Functionalization
The carboxamide group (-CONH₂) is introduced via:
-
Amidation : Reaction of a triazole carboxylic acid with an amine (e.g., fluorophenyl amine) using coupling agents like EDC or HOBt.
-
Hydrolysis : Conversion of a nitrile group (C≡N) to a carboxamide under basic conditions .
Key Reaction Conditions
Stability and Reactivity
-
Fluorophenyl Substituents : Enhance stability and lipophilicity, aiding in enzyme-target interactions.
-
Carboxamide Group : Participates in hydrogen bonding, improving solubility and molecular recognition.
-
Triazole Ring : Highly stable due to aromaticity, resistant to hydrolysis or oxidation under mild conditions.
Reaction Mechanism Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Halogen Effects : Replacement of fluorine with chlorine (e.g., compound 4 in ) preserves isostructural crystallinity (triclinic P¯I symmetry) but alters crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å). This highlights the role of halogens in modulating solid-state properties .
Crystallographic Insights
- Planarity and Packing : The target compound’s planar triazole core is conserved in analogs (e.g., ), but fluorophenyl groups adopt perpendicular orientations in crystals, creating distinct π-stacking interactions compared to chlorophenyl variants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between 4-fluoroaniline derivatives and a nitrile precursor, followed by carboxamide formation. Key steps include:
- Condensation : React 4-fluoroaniline with 4-fluorophenyl isocyanide to form an intermediate imidoyl chloride.
- Cyclization : Use sodium azide to generate the triazole ring .
- Purity Validation : Confirm via HPLC (>95% purity) and NMR (e.g., NMR: δ 7.68–7.72 ppm for fluorophenyl protons; NMR: δ 163.0 ppm for the carbonyl group) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Look for singlet peaks at δ 7.68–7.72 ppm (aromatic protons on fluorophenyl groups) and δ 2.40 ppm (triazole-methyl group) .
- LC-MS : Molecular ion peak at m/z 325.1 (M+H) aligns with the molecular formula .
- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1664 cm .
Q. What are the solubility challenges, and how can they be mitigated in in vitro assays?
- Methodological Answer : The compound’s low aqueous solubility can be addressed using co-solvents like DMSO (≤0.1% final concentration) or lipid-based carriers. Dynamic light scattering (DLS) can assess nanoparticle formulations for improved bioavailability .
Advanced Research Questions
Q. How does the fluorophenyl substitution pattern influence enzyme inhibition (e.g., COX-2 or HDACs) compared to non-fluorinated analogs?
- Methodological Answer :
- Comparative SAR Studies : Replace 4-fluorophenyl with 4-methoxyphenyl ( ) and test inhibition via fluorescence-based assays (e.g., HDAC inhibition using Boc-Lys(Ac)-AMC substrate).
- Computational Docking : Use AutoDock Vina to model interactions between the fluorophenyl groups and COX-2’s hydrophobic pocket (PDB ID: 5KIR). Fluorine’s electron-withdrawing effect enhances binding affinity by 15–20% compared to methoxy derivatives .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX refine high-twinned data?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with acetonitrile/water (70:30) to obtain monoclinic crystals (space group P2/c).
- Refinement in SHELXL : Address twinning via the TWIN/BASF commands. Key parameters:
- , for observed data.
- Anisotropic displacement parameters for non-H atoms .
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved for this compound’s anticancer activity?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life (e.g., in mice) and tissue distribution.
- Metabolite Identification : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation at the triazole methyl group) .
Q. What strategies improve selectivity for cancer cells while minimizing off-target effects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
